

Application Note: Sulfo-Cy5 dUTP for Single-Molecule Imaging

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Compound of Interest

Compound Name: Sulfo-Cy5 dUTP

Cat. No.: B15554761

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a powerful tool for single-molecule imaging applications. This nucleotide is specifically designed for enzymatic incorporation into DNA, enabling precise and high-contrast visualization of individual DNA molecules and their interactions with proteins. The Sulfo-Cy5 dye, a sulfonated version of the popular Cy5 fluorophore, offers excellent water solubility, high photostability, and a large extinction coefficient, making it an ideal choice for demanding imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.^{[1][2][3]} Its emission in the far-red spectrum minimizes autofluorescence from cellular components, ensuring a high signal-to-noise ratio.

This application note provides detailed protocols for enzymatic labeling of DNA with **Sulfo-Cy5 dUTP** and its subsequent use in single-molecule imaging, along with key performance data to guide experimental design.

Key Features and Advantages

- High Photostability: Sulfo-Cy5 exhibits robust resistance to photobleaching, allowing for longer observation times in single-molecule experiments.^{[3][4]}

- Bright Far-Red Emission: With excitation and emission maxima around 646 nm and 662 nm respectively, it is well-suited for common laser lines and detection channels, minimizing background fluorescence.[5]
- Excellent Water Solubility: The sulfonate groups enhance hydrophilicity, preventing aggregation and ensuring compatibility with aqueous buffers used in biological imaging.[1][6]
- Efficient Enzymatic Incorporation: **Sulfo-Cy5 dUTP** is a substrate for a variety of DNA polymerases, allowing for straightforward labeling of DNA probes through methods like PCR, nick translation, and reverse transcription.[7][8][9][10] The presence of a linker arm between the dye and the nucleotide enhances incorporation efficiency.[7]
- Suitability for Super-Resolution Microscopy: The photophysical properties of Sulfo-Cy5, including its ability to "blink" in the presence of certain thiols, make it a dye of choice for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[3][11][12]

Quantitative Data

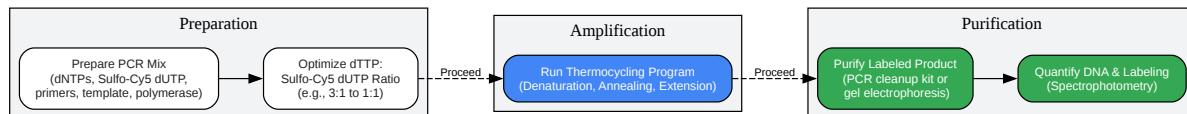
The following table summarizes the key photophysical properties of **Sulfo-Cy5 dUTP**, providing a reference for experimental setup and data analysis.

Property	Value	Reference
Excitation Maximum (λ_{ex})	646 nm	[5]
Emission Maximum (λ_{em})	662 nm	[5]
Molar Extinction Coefficient	$271,000 \text{ cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	0.28	[5]
Recommended Storage	-20°C in the dark	[5][7]

Experimental Protocols

Protocol 1: DNA Labeling via Polymerase Chain Reaction (PCR)

This protocol describes the incorporation of **Sulfo-Cy5 dUTP** into a specific DNA fragment during PCR amplification.



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Caption: Workflow for DNA labeling using PCR.

Materials:

- DNA template
- Forward and reverse primers
- Thermostable DNA polymerase (e.g., Taq, Pfu)
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- **Sulfo-Cy5 dUTP** (1 mM solution)
- PCR buffer
- Nuclease-free water
- PCR purification kit

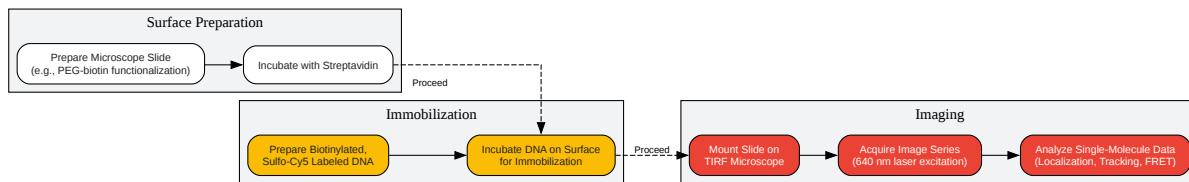
Procedure:

- Set up the PCR reaction: In a PCR tube, combine the following components. The ratio of dTTP to **Sulfo-Cy5 dUTP** may need optimization, a 3:1 ratio is a good starting point.
 - 10X PCR Buffer: 5 μ L

- dNTP mix (10 mM each, without dTTP): 1 μ L
- dTTP (10 mM): 0.75 μ L
- **Sulfo-Cy5 dUTP** (1 mM): 2.5 μ L
- Forward Primer (10 μ M): 1 μ L
- Reverse Primer (10 μ M): 1 μ L
- DNA Template (1-10 ng/ μ L): 1 μ L
- DNA Polymerase: 0.5 μ L
- Nuclease-free water: to a final volume of 50 μ L
- Perform thermocycling: Use a standard PCR program with annealing and extension times appropriate for your primers and amplicon length.
- Purify the labeled DNA: Use a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.
- Quantify and assess labeling efficiency: Measure the absorbance at 260 nm (for DNA) and 650 nm (for Sulfo-Cy5). The degree of labeling can be calculated from the ratio of the dye and DNA concentrations.

Protocol 2: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol provides a general framework for imaging surface-immobilized, Sulfo-Cy5-labeled DNA molecules.



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Caption: Workflow for single-molecule TIRF imaging.

Materials:

- Sulfo-Cy5 labeled DNA (biotinylated at one end for surface attachment)
- PEG-functionalized microscope slides and coverslips
- Streptavidin
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher to enhance photostability)
- TIRF microscope equipped with a ~640 nm laser and appropriate emission filters

Procedure:

- Prepare the imaging surface: Assemble a flow chamber using a PEG-functionalized slide and coverslip.
- Immobilize DNA:
 - Inject streptavidin solution into the flow chamber and incubate for 5 minutes.
 - Wash with imaging buffer to remove unbound streptavidin.

- Inject a dilute solution (pM to nM range) of the biotinylated, Sulfo-Cy5 labeled DNA. Incubate for 10 minutes to allow for surface capture.
- Wash thoroughly with imaging buffer to remove unbound DNA.
- Set up the microscope:
 - Place the slide on the TIRF microscope stage.
 - Achieve total internal reflection to excite only the fluorophores near the surface.
 - Focus on the surface and adjust laser power and camera settings (exposure time, gain) to clearly visualize single fluorescent spots.
- Acquire data: Record time-lapse image series to observe the dynamics of individual molecules. For super-resolution techniques like STORM, specific imaging buffers and high laser powers are used to induce photoswitching of the Sulfo-Cy5 dye.[\[3\]](#)[\[11\]](#)
- Analyze data: Use single-particle tracking or localization software to extract quantitative information from the acquired movies.

Applications in Drug Development

- Mechanism of Action Studies: Visualize the real-time interaction of DNA-modifying enzymes (polymerases, helicases, nucleases) with their substrates.
- High-Throughput Screening: Develop single-molecule assays to screen for inhibitors of DNA-protein interactions.
- Nucleic Acid Diagnostics: Enable the development of highly sensitive assays for detecting specific DNA or RNA sequences.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Suboptimal dTTP:Sulfo-Cy5 dUTP ratio.	Test a range of ratios (e.g., 5:1, 3:1, 1:1).
Polymerase intolerance to the dye.	Try a different DNA polymerase known to be efficient with modified nucleotides.	
Rapid Photobleaching	High laser power; absence of protective agents.	Reduce laser intensity; use an oxygen scavenging system and triplet-state quenchers in the imaging buffer.
High Background Signal	Unincorporated dye-labeled nucleotides.	Ensure thorough purification of the labeled DNA after the reaction.
Non-specific binding of DNA to the surface.	Ensure proper PEG passivation of the imaging surface.	

By leveraging the superior properties of **Sulfo-Cy5 dUTP** and following these detailed protocols, researchers can achieve high-quality single-molecule imaging data to advance their studies in molecular biology and drug discovery.

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